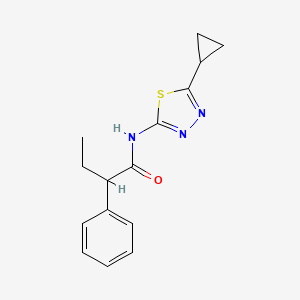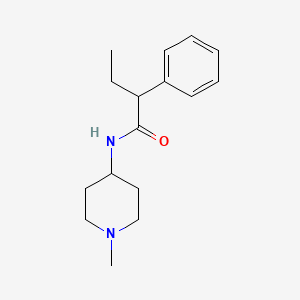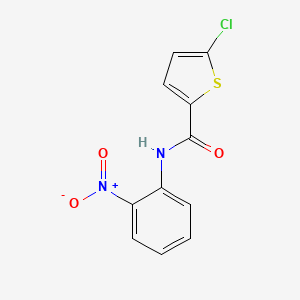
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
Vue d'ensemble
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTB is a derivative of thiadiazole, a heterocyclic compound that is commonly found in many organic compounds.
Mécanisme D'action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is not fully understood, but it is believed to act on the GABAergic system. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been shown to increase GABA levels in the brain, which may contribute to its analgesic and anti-inflammatory effects. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has also been found to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been found to have a number of biochemical and physiological effects. In animal models, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been shown to reduce pain and inflammation, improve cognitive function, and protect against brain damage. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has also been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide in lab experiments is its relatively low toxicity. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been found to have a low LD50 in animal models, indicating that it is relatively safe to use in research. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the study of neurological disorders.
One of the limitations of using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Another limitation is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide. One area of research is the development of new pain medications based on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide. Another area of research is the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide's effects on the immune system, as it has been shown to have immunomodulatory effects in animal models.
Another future direction is the study of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide's effects on the gut-brain axis. Recent research has suggested that the gut microbiome may play a role in neurological disorders, and N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide's ability to cross the blood-brain barrier makes it a promising candidate for this type of research.
Conclusion:
In conclusion, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide may lead to the development of new pain medications and a better understanding of neurological disorders.
Applications De Recherche Scientifique
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been found to have potential applications in various scientific research fields. One of the most significant applications is in the study of pain and inflammation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has been shown to have analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications.
Another area of research where N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has shown potential is in the study of neurological disorders. Studies have shown that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide has also been found to have neuroprotective effects in animal models of traumatic brain injury.
Propriétés
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-12(10-6-4-3-5-7-10)13(19)16-15-18-17-14(20-15)11-8-9-11/h3-7,11-12H,2,8-9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRXZSQRWPXEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)pentanamide](/img/structure/B4182284.png)



![3-ethoxy-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4182313.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)
![1-[(2-isopropylphenoxy)acetyl]azepane](/img/structure/B4182342.png)
![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4182351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4182360.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B4182375.png)
![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)